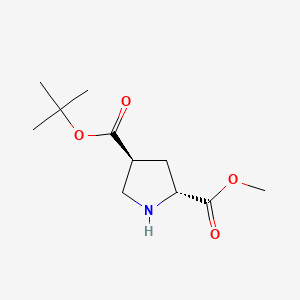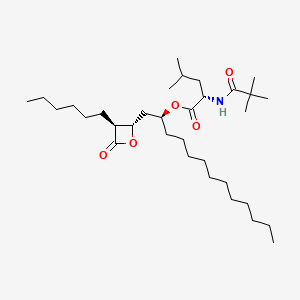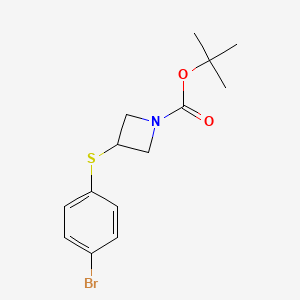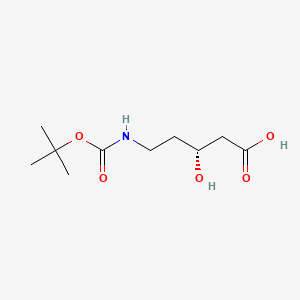
6-Chloro-5-methoxypyridine-3-carbaldehyde
Overview
Description
6-Chloro-5-methoxypyridine-3-carbaldehyde is a chemical compound with the molecular formula C7H6ClNO2 and a molecular weight of 171.581 . It is available from various suppliers, including Manchester Organics .
Molecular Structure Analysis
The InChI code for 6-Chloro-5-methoxypyridine-3-carbaldehyde is 1S/C7H6ClNO2/c1-11-6-2-5(4-10)3-9-7(6)8/h2-4H,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
6-Chloro-5-methoxypyridine-3-carbaldehyde has a molecular weight of 171.581 . The specific physical and chemical properties such as melting point, boiling point, and density are not detailed in the search results.Scientific Research Applications
Synthesis of Imines and Schiff Bases
6-Chloro-5-methoxypyridine-3-carbaldehyde serves as a precursor in the synthesis of imines and Schiff bases, highlighting its utility in creating compounds with potential herbicidal, fungicidal, and antimicrobial properties. The formation of these imines involves reactions with amines under conditions that yield excellent results, emphasizing the chemical's role in producing biologically active molecules and pesticidal compounds. This application underscores the importance of 6-Chloro-5-methoxypyridine-3-carbaldehyde in synthesizing organic compounds with significant biological activities (Gangadasu, Raju, & Jayathirtha Rao, 2002).
Stability of Imino Macrocycles
Research has demonstrated the remarkable stability of imino macrocycles derived from pyridinedicarbaldehyde compounds in water. This stability is crucial for synthesizing large cyclic structures, which are often challenging due to their susceptibility to hydrolytic degradation. The ability to maintain structural integrity in aqueous environments opens the door for potential applications in biological systems and materials science, where stability in water is a desired characteristic (Saggiomo & Lüning, 2008).
Antimicrobial and Anticancer Properties
6-Chloro-5-methoxypyridine-3-carbaldehyde and its derivatives have been explored for their biological activities, including antimicrobial and anticancer properties. The synthesis of benzofuran derivatives and their evaluation against bacterial pathogens and cancer cell lines exemplify the potential medicinal applications of compounds derived from this chemical. Such studies are critical in the ongoing search for new therapeutic agents, especially those with novel mechanisms of action against drug-resistant strains of bacteria and hard-to-treat cancers (Noviany et al., 2020).
Catalysis and Chemical Transformations
Compounds derived from 6-Chloro-5-methoxypyridine-3-carbaldehyde have found applications in catalysis, particularly in the transfer hydrogenation of biomass-derived carbonyl compounds. These catalytic processes are essential for converting renewable resources into fuels and chemicals, contributing to the development of sustainable technologies. The efficiency and versatility of these catalysts demonstrate the broader utility of 6-Chloro-5-methoxypyridine-3-carbaldehyde in facilitating environmentally friendly chemical transformations (Figliolia et al., 2019).
Mechanism of Action
Target of Action
6-Chloro-5-methoxypyridine-3-carbaldehyde, also known as 6-CHLORO-5-METHOXYNICOTINALDEHYDE, is primarily used as an organic synthesis intermediate and pharmaceutical intermediate
Mode of Action
It’s known to be used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Pharmacokinetics
As a chemical intermediate, it’s primarily used in laboratory research and chemical production processes , rather than being administered directly to organisms.
properties
IUPAC Name |
6-chloro-5-methoxypyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-6-2-5(4-10)3-9-7(6)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUZYEAMJQXUQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301263228 | |
| Record name | 6-Chloro-5-methoxy-3-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301263228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-5-methoxypyridine-3-carbaldehyde | |
CAS RN |
1060801-67-3 | |
| Record name | 6-Chloro-5-methoxy-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060801-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-5-methoxy-3-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301263228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloro-5-methoxynicotinaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine]](/img/structure/B581154.png)









